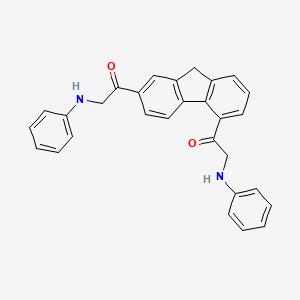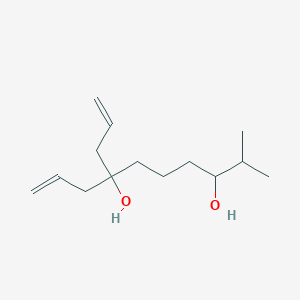
7-Allyl-2-methyl-9-decene-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Allyl-2-methyl-9-decene-3,7-diol is an organic compound with the molecular formula C14H26O2 It is characterized by the presence of two hydroxyl groups (-OH) and an allyl group (-CH2CH=CH2) attached to a decene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-2-methyl-9-decene-3,7-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at specific positions on the decene backbone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation reactions. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Allyl-2-methyl-9-decene-3,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halides, amines, or ethers.
Scientific Research Applications
7-Allyl-2-methyl-9-decene-3,7-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Allyl-2-methyl-9-decene-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds and participate in various biochemical reactions. The allyl group provides additional reactivity, allowing the compound to engage in polymerization and other chemical processes .
Comparison with Similar Compounds
- 2-Methyl-7-prop-2-enyldec-9-ene-3,7-diol
- 7-Allyl-2-methyl-dec-9-ene-3,7-diol
- 2-Methyl-7-prop-2-enyl-dec-9-ene-3,7-diol
Comparison: 7-Allyl-2-methyl-9-decene-3,7-diol is unique due to its specific arrangement of functional groups and the presence of both hydroxyl and allyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Properties
CAS No. |
87998-17-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-methyl-7-prop-2-enyldec-9-ene-3,7-diol |
InChI |
InChI=1S/C14H26O2/c1-5-9-14(16,10-6-2)11-7-8-13(15)12(3)4/h5-6,12-13,15-16H,1-2,7-11H2,3-4H3 |
InChI Key |
YDSMUIGUANRVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCC(CC=C)(CC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

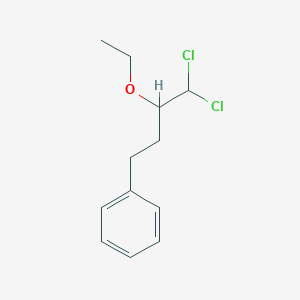
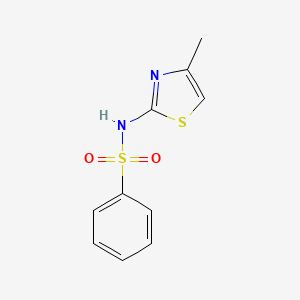
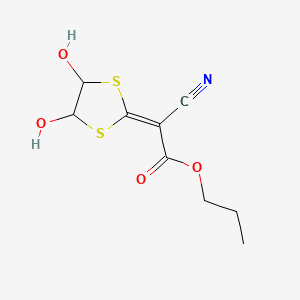
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)
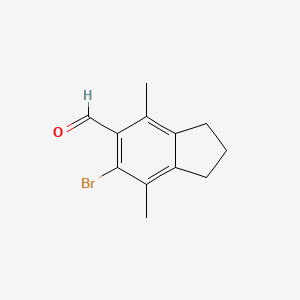

![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
